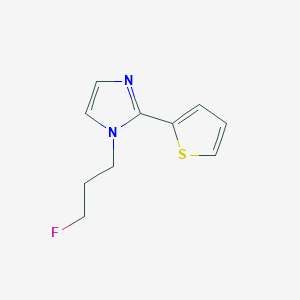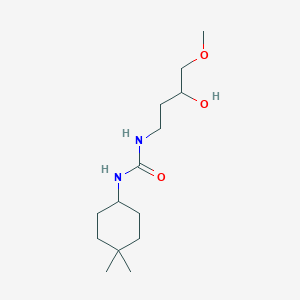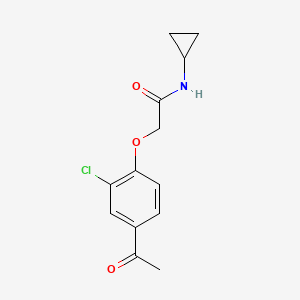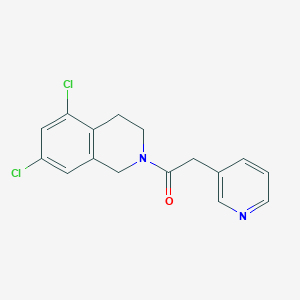
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide, also known as FP-Piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
科学的研究の応用
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and addiction.
作用機序
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee exerts its effects by binding to the DAT and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. The exact mechanism of action of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee on the sigma-1 receptor is not fully understood, but it is believed to modulate the activity of this receptor, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and enhance the reinforcing effects of cocaine. It has also been shown to have potential neuroprotective effects in models of Parkinson's disease and stroke.
実験室実験の利点と制限
One of the major advantages of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is its high selectivity for the DAT, which makes it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, its potency and selectivity may also pose some limitations, as high concentrations may lead to off-target effects. Additionally, the synthesis of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is complex and requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. One area of interest is the development of novel DAT inhibitors based on the structure of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. Another potential direction is the investigation of the role of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. Additionally, the potential neuroprotective effects of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various models of neurodegenerative diseases warrant further investigation.
合成法
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-13-5-8-20-17(11-13)22-9-6-14(7-10-22)18(23)21-16-4-2-3-15(19)12-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMCEOWJFYAESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)




![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
